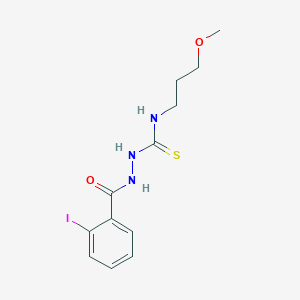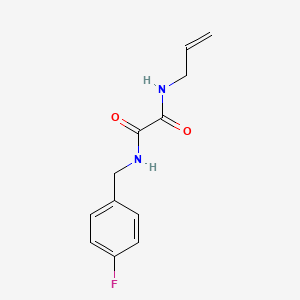![molecular formula C17H22N4O B4847394 6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4847394.png)
6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine
説明
6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine, also known as CPPP, is a novel compound that has gained significant attention in the field of medicinal chemistry. CPPP is a potent and selective inhibitor of the enzyme cGAS, which plays a crucial role in the innate immune response.
作用機序
6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine binds to the active site of cGAS and inhibits its enzymatic activity. cGAS is an important sensor of cytosolic DNA, which activates the innate immune response by producing cyclic GMP-AMP (cGAMP). cGAMP then activates the STING pathway, leading to the production of type I interferon and other pro-inflammatory cytokines. The inhibition of cGAS by this compound prevents the production of cGAMP and suppresses the immune response.
Biochemical and Physiological Effects:
The inhibition of cGAS by this compound has been shown to have several biochemical and physiological effects. This compound suppresses the production of type I interferon and other pro-inflammatory cytokines, which reduces the immune response. Additionally, this compound has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases. Moreover, the inhibition of cGAS by this compound has been shown to enhance the efficacy of immunotherapy in cancer treatment.
実験室実験の利点と制限
6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine is a potent and selective inhibitor of cGAS, which makes it an ideal tool for studying the role of cGAS in the immune response. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its pharmacokinetic properties and toxicity profile are not well-established. Additionally, this compound has poor solubility in water, which can make it difficult to use in some assays.
将来の方向性
6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine has significant potential for the development of novel therapeutics for various diseases. Future research could focus on optimizing the pharmacokinetic properties and toxicity profile of this compound to improve its clinical potential. Additionally, the development of more potent and selective inhibitors of cGAS could lead to the discovery of new therapeutic targets for the treatment of autoimmune diseases, inflammatory diseases, and cancer. Moreover, the combination of this compound with other immunomodulatory agents could enhance the efficacy of immunotherapy in cancer treatment.
科学的研究の応用
6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, inflammatory diseases, and cancer. The inhibition of cGAS by this compound has been shown to suppress the production of type I interferon, which is a key mediator of the immune response. This makes this compound a promising candidate for the treatment of autoimmune diseases, such as lupus and rheumatoid arthritis. Additionally, this compound has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. Moreover, the inhibition of cGAS by this compound has been shown to enhance the efficacy of immunotherapy in cancer treatment.
特性
IUPAC Name |
(6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-7-21-16-14(11-18-21)13(10-15(19-16)12-5-6-12)17(22)20-8-3-4-9-20/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWNMOPOZRZYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(2,4-difluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4847317.png)
![3-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-4-methylbenzoic acid](/img/structure/B4847319.png)
![methyl 2-({[2-(cyclopropylcarbonyl)hydrazino]carbonothioyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4847326.png)
![3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4847328.png)
![3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4847330.png)
![1-[(3-chlorophenoxy)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4847332.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4847338.png)
![5-(3-bromo-4-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4847349.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]isonicotinamide](/img/structure/B4847369.png)

![6-{[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4847396.png)

